molecular formula C25H49NO5 B12108290 3-Hydroxyoctadecanoylcarnitine

3-Hydroxyoctadecanoylcarnitine

Cat. No.: B12108290
M. Wt: 443.7 g/mol
InChI Key: PWZJXSPDNGIODC-UHFFFAOYSA-N
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Description

3-Hydroxyoctadecanoylcarnitine is an O-acylcarnitine compound, specifically an ester of 3-hydroxyoctadecanoic acid and carnitine. It is a metabolite involved in various biological processes and has been studied for its role in metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxyoctadecanoylcarnitine typically involves the esterification of 3-hydroxyoctadecanoic acid with carnitine. This reaction can be catalyzed by various reagents, including acid catalysts or enzymatic methods. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired ester bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to maximize yield and purity. The use of biocatalysts and advanced purification techniques can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyoctadecanoylcarnitine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted esters .

Mechanism of Action

The mechanism of action of 3-Hydroxyoctadecanoylcarnitine involves its role in fatty acid metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. This process is essential for energy production in cells. The compound interacts with various enzymes and transporters involved in the carnitine shuttle pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxyoctadecanoylcarnitine is unique due to its specific chain length and hydroxylation pattern, which influence its biological activity and role in metabolism. Its distinct properties make it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C25H49NO5

Molecular Weight

443.7 g/mol

IUPAC Name

3-(3-hydroxyoctadecanoyloxy)-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C25H49NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)19-25(30)31-23(20-24(28)29)21-26(2,3)4/h22-23,27H,5-21H2,1-4H3

InChI Key

PWZJXSPDNGIODC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O

Origin of Product

United States

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